molecular formula C16H12ClFN2O3 B7518981 2-chloro-6-fluoro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)benzamide

2-chloro-6-fluoro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)benzamide

Cat. No. B7518981
M. Wt: 334.73 g/mol
InChI Key: JHZXLNUGGUMGDR-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)benzamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of histone deacetylases (HDACs) which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-6-fluoro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)benzamide has been found to exhibit both biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-6-fluoro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)benzamide in lab experiments include its potent anticancer and neuroprotective properties. It has been found to exhibit selective toxicity towards cancer cells and has been studied for its potential use in cancer treatment. It has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
The limitations of using 2-chloro-6-fluoro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)benzamide in lab experiments include its potential toxicity towards normal cells. It has been found to exhibit selective toxicity towards cancer cells, but it may also exhibit toxicity towards normal cells. In addition, its mechanism of action is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several future directions for research on 2-chloro-6-fluoro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)benzamide. One direction is to further explore its mechanism of action and its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use in combination with other anticancer drugs to enhance its efficacy and reduce toxicity towards normal cells. Additionally, research can be conducted to optimize the synthesis method of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 2-chloro-6-fluoro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)benzamide involves the reaction of 4-methyl-3-oxo-1,4-benzoxazin-7-ylamine with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

2-chloro-6-fluoro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)benzamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-chloro-6-fluoro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3/c1-20-12-6-5-9(7-13(12)23-8-14(20)21)19-16(22)15-10(17)3-2-4-11(15)18/h2-7H,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZXLNUGGUMGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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